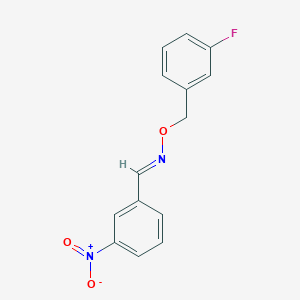

3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime involves the reaction of 3-nitrobenzenecarbaldehyde with O-(3-fluorobenzyl)hydroxylamine . The reaction typically occurs under acidic conditions, where the aldehyde group of 3-nitrobenzenecarbaldehyde reacts with the hydroxylamine to form the oxime . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .

Analyse Chemischer Reaktionen

3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include nitriles, amines, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, the compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes . In antiviral applications, it may inhibit viral replication by targeting viral proteins or nucleic acids .

Vergleich Mit ähnlichen Verbindungen

3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime can be compared with similar compounds such as:

3-nitrobenzaldehyde oxime: Lacks the fluorobenzyl group, which may affect its reactivity and selectivity.

3-fluorobenzylhydroxylamine: Lacks the nitrobenzaldehyde moiety, which may influence its chemical properties and applications.

2,2,2-trifluoroacetaldehyde O-(aryl)oxime: Contains a trifluoromethyl group, offering different reactivity and applications.

Biologische Aktivität

3-Nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime is a chemical compound that has garnered interest in various scientific fields due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : (E)-N-[(3-fluorophenyl)methoxy]-1-(3-nitrophenyl)methanimine

- Molecular Formula : C14H11FN2O3

- Molecular Weight : 274.25 g/mol

- CAS Number : 20896-58-6

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily focusing on its antibacterial and antiviral properties.

Antibacterial Activity

The compound has shown promising results against various bacterial strains. Its mechanism may involve the inhibition of essential bacterial enzymes or interference with cellular processes critical for bacterial growth.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties, potentially affecting viral replication mechanisms. Further research is needed to elucidate the specific pathways involved.

The proposed mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit key enzymes necessary for bacterial survival.

- Cellular Interference : It could disrupt cellular processes, leading to reduced viability of pathogens.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Nitrobenzaldehyde Oxime | Lacks fluorobenzyl group | Moderate antibacterial |

| 3-Fluorobenzylhydroxylamine | Lacks nitro group | Limited antibacterial |

| 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime | Contains trifluoromethyl group | Varies by aryl substitution |

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study conducted on various strains of Escherichia coli and Staphylococcus aureus indicated that the compound effectively inhibited growth at concentrations as low as 50 µg/mL.

- Antiviral Screening : In vitro assays demonstrated that this compound reduced viral titers of Influenza A virus by approximately 70% at a concentration of 25 µg/mL.

Eigenschaften

IUPAC Name |

(E)-N-[(3-fluorophenyl)methoxy]-1-(3-nitrophenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3/c15-13-5-1-4-12(7-13)10-20-16-9-11-3-2-6-14(8-11)17(18)19/h1-9H,10H2/b16-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMCSARALHAAJG-CXUHLZMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CON=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)CO/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.